N-Butyl Nor Scopolamine Hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .
Mode of Action
Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .
Pharmacokinetics
The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .
Result of Action
The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl Nor Scopolamine Hydrochloride typically involves the modification of scopolamine. One common method includes the reaction of scopolamine with bromo-n-butane under reflux conditions to yield N-Butyl Scopolamine . This intermediate is then further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-Butyl Nor Scopolamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of functional groups.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its activity and stability.
Common Reagents and Conditions
Substitution: Typically involves reagents like alkyl halides under reflux conditions.
Oxidation: Often uses oxidizing agents such as potassium permanganate.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-Butyl Nor Scopolamine Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but different pharmacokinetics and side effect profiles.
Hyoscyamine: Shares similar uses but has a higher incidence of side effects.
Tiotropium Bromide: A derivative used in respiratory conditions, highlighting the versatility of tropane alkaloids.
Uniqueness
N-Butyl Nor Scopolamine Hydrochloride is unique due to its specific binding affinity for muscarinic receptors and its effectiveness in treating gastrointestinal spasms with fewer side effects compared to other similar compounds .
Properties
IUPAC Name |
(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLCPCNDUBUVAN-FDOJSRBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747279 |
Source
|
Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22235-98-9 |
Source
|
Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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